molecular formula C22H27NO4 B160355 Neocarazostatin A CAS No. 137767-81-8

Neocarazostatin A

Cat. No. B160355
CAS RN: 137767-81-8
M. Wt: 369.5 g/mol
InChI Key: SALJSBDYICZFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neocarazostatin A is a natural product that has been discovered from the marine bacterium Micromonospora sp. It is a highly complex molecule with a unique structure that has attracted the attention of researchers in the field of medicinal chemistry. Neocarazostatin A has shown promising results in various scientific research applications due to its potent biological activities. In

Scientific Research Applications

Disulfide Bond Modification for Therapeutic Applications

Neocarzinostatin (NCS) is known for its antitumor properties and is used in human therapeutics. However, its potential development has been limited due to the presence of disulfide bonds. Research has focused on modifying these bonds through directed evolution to engineer stable, disulfide-free NCS variants. These modified forms of NCS are suitable for a variety of applications, particularly for intracellular purposes (Drevelle et al., 2009).

Tailoring Steps in Biosynthesis

The biosynthesis of Neocarazostatin A (NZS) has been studied to reveal the sequential prenylation and hydroxylation of its tricyclic carbazole nucleus. The process involves specific enzymes like NzsA, a P450 hydroxylase, and NzsG, a phytoene-synthase-like prenyltransferase (PTase), marking the first reported instance of a PTase acting specifically on the carbazole nucleus. This insight into NZS biosynthesis highlights its bioactivity against free radicals and its potential in therapeutic applications (Huang et al., 2015).

Evolving Binding Specificity

Efforts have been made to extend the binding specificity of NCS to various compounds, moving beyond its natural enediyne-chromoprotein ligands. This was achieved through in vitro evolution, allowing NCS to bind to ligands like testosterone, which is unrelated to its natural ligand. This opens up possibilities for using NCS as a versatile drug delivery vehicle with tailored binding properties for a range of applications (Heyd et al., 2003).

In Vitro Reconstitution of Alkyl Side Chain Biosynthesis

The biosynthesis of the alkyl side chain in Neocarazostatin A has been dissected through in vitro reconstitution. This discovery reveals the involvement of specific enzymes in forming the side chain precursor, contributing to NZS's potent free radical scavenging properties. The research sheds light on the potential of engineering these biosynthetic pathways for producing novel neocarazostatin analogues (Su et al., 2017).

properties

CAS RN

137767-81-8

Product Name

Neocarazostatin A

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

1-[4-hydroxy-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-1-yl]propane-1,2-diol

InChI

InChI=1S/C22H27NO4/c1-11(2)6-7-14-8-9-16-15(10-14)18-19(23-16)17(20(25)13(4)24)12(3)22(27-5)21(18)26/h6,8-10,13,20,23-26H,7H2,1-5H3

InChI Key

SALJSBDYICZFIP-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C(C(C)O)O

Canonical SMILES

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C(C(C)O)O

synonyms

neocarazostatin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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